(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzylamine with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring displaces the chlorine atom on the benzylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the pyrrolidine ring.
Scientific Research Applications
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-(Pyrrolidin-1-yl)phenyl)methanamine: Similar structure but lacks the methylene bridge.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: Contains a pyrrolidine ring but with different substituents and functional groups.
Uniqueness
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride is unique due to its specific structural features, such as the methylene bridge connecting the pyrrolidine ring to the phenyl group. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10,13H2;1H |
InChI Key |
MFJJSTNRGMDDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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